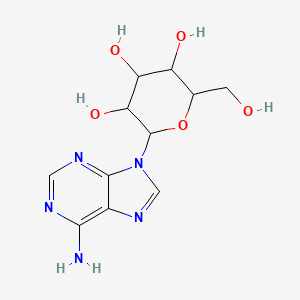
9-alpha-L-Talopyranosyl adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of an adenine base attached to a talopyranose sugar.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a protected talopyranose derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may include several steps of protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-alpha-L-Talopyranosyl adenine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the talopyranose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the sugar or adenine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while nucleophilic substitution can introduce various functional groups to the adenine base .
Aplicaciones Científicas De Investigación
9-alpha-L-Talopyranosyl adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different sugar moiety.
9-beta-D-Ribofuranosyl adenine: Another nucleoside analog with a different sugar configuration.
6-Thioguanine: A nucleoside analog used as an anticancer agent
Uniqueness
9-alpha-L-Talopyranosyl adenine is unique due to its specific sugar configuration, which can influence its biological activity and interactions with enzymes. This uniqueness makes it a valuable compound for studying the structure-activity relationships of nucleosides and for developing new therapeutic agents .
Propiedades
Número CAS |
37515-26-7 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clave InChI |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















